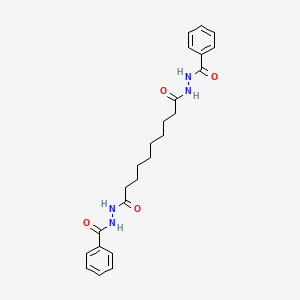
1-N',10-N'-dibenzoyldecanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N’,10-N’-dibenzoyldecanedihydrazide is an organic compound with the molecular formula C24H30N4O4 It is a hydrazide derivative, characterized by the presence of two benzoyl groups attached to a decane backbone through hydrazide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’,10-N’-dibenzoyldecanedihydrazide typically involves the reaction of decanedioic acid with hydrazine hydrate to form decanedihydrazide. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for 1-N’,10-N’-dibenzoyldecanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-N’,10-N’-dibenzoyldecanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical.
Major Products
Oxidation: Benzoyl oxides and decanedihydrazide derivatives.
Reduction: Benzoyl hydrazine and decane derivatives.
Substitution: Various substituted benzoyl and decane derivatives.
Applications De Recherche Scientifique
1-N’,10-N’-dibenzoyldecanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-N’,10-N’-dibenzoyldecanedihydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. For example, its hydrazide groups can interact with carbonyl-containing enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-N’,3-N’-dibenzoylbenzene-1,4-dicarbohydrazide
- N’1,N’10-bis(2-ethoxybenzylidene)decanedihydrazide
Uniqueness
1-N’,10-N’-dibenzoyldecanedihydrazide is unique due to its specific decane backbone and the presence of two benzoyl groups This structure imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from other similar compounds
Propriétés
Formule moléculaire |
C24H30N4O4 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
1-N',10-N'-dibenzoyldecanedihydrazide |
InChI |
InChI=1S/C24H30N4O4/c29-21(25-27-23(31)19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(30)26-28-24(32)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
Clé InChI |
LZRRMLVWPSNWST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NNC(=O)CCCCCCCCC(=O)NNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride](/img/structure/B14133458.png)
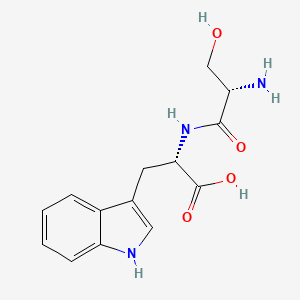
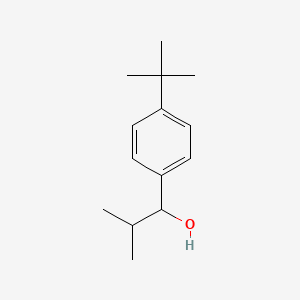

![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
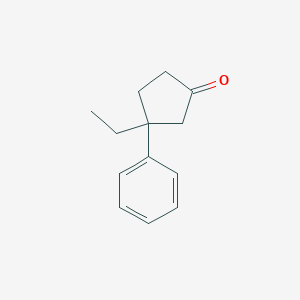
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
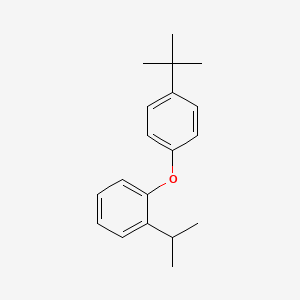

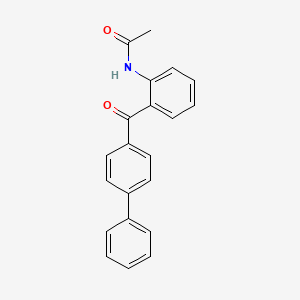
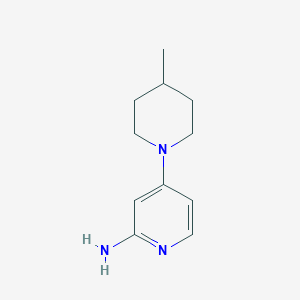
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
